
(2E)-Dehydro Propafenone-d5 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2E)-Dehydro Propafenone-d5 Hydrochloride” is a deuterium labeled version of Propafenone Hydrochloride . It belongs to the API family of Propafenone and is used as a certified reference material for highly accurate and reliable data analysis .
Molecular Structure Analysis
The molecular formula of “(2E)-Dehydro Propafenone-d5 Hydrochloride” is C21H23D5ClNO3 . The molecular weight is 382.94 .Physical And Chemical Properties Analysis
“(2E)-Dehydro Propafenone-d5 Hydrochloride” is a neat product . It is soluble in DMSO and Methanol .Aplicaciones Científicas De Investigación
Pharmacological Properties of Propafenone
Propafenone is a Class I antiarrhythmic agent with weak beta-adrenoceptor antagonist activity. It is used both intravenously and orally for the treatment of arrhythmias. The pharmacokinetics of propafenone is dose-dependent, requiring individualized dosage due to the presence of an active metabolite (5-hydroxy-propafenone) and genetically determined metabolic oxidation. Studies have shown propafenone's efficacy in suppressing various types of arrhythmias, including ventricular and atrial arrhythmias, with a comparability in antiarrhythmic efficacy to other drugs like quinidine, disopyramide, and tocainide. However, its cardiovascular side effects and the necessity for further studies to clarify its position in therapy compared to more established drugs are noted D. Harron, R. N. Brogden, 1987.
Environmental Impact and Toxicology
Another aspect of scientific research related to propafenone and similar compounds is their environmental impact and toxicity. For instance, the presence and toxicity of antimicrobial compounds like triclosan, which shares some structural similarities with phenolic compounds, have been extensively studied. Triclosan has been found in various environmental compartments at microgram per liter or kilogram levels, indicating partial elimination in sewage treatment plants. Its occurrence in natural waters, sediments, and even in biological samples (fish, human urine, breast milk) points towards its bioaccumulative nature and potential toxicological effects on aquatic organisms and possibly humans. This highlights the broader concern of the environmental presence and impact of synthetic compounds, including those related to propafenone G. Bedoux, B. Roig, O. Thomas, V. Dupont, B. Bot, 2012.
Mecanismo De Acción
Target of Action
The primary target of (2E)-Dehydro Propafenone-d5 Hydrochloride, a deuterium labeled variant of Propafenone, is the sodium ion channels in cardiac muscle cells . These channels play a crucial role in the excitability of the cells, which is fundamental to the generation and propagation of action potentials in the heart .
Mode of Action
(2E)-Dehydro Propafenone-d5 Hydrochloride works by slowing the influx of sodium ions into the cardiac muscle cells . This results in a decrease in the excitability of the cells . The compound is more selective for cells with a high rate, but it also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . It also has additional activity as a beta-adrenergic blocker , which can cause bradycardia and bronchospasm .
Biochemical Pathways
The primary biochemical pathway affected by (2E)-Dehydro Propafenone-d5 Hydrochloride is the sodium ion influx pathway in cardiac muscle cells . By slowing the influx of sodium ions, the compound decreases the excitability of the cells, thereby affecting the generation and propagation of action potentials .
Pharmacokinetics
Propafenone is metabolized primarily in the liver . Due to its short half-life, it requires dosing two or three times daily to maintain steady blood levels . The protein binding of Propafenone is 97%, and its elimination half-life ranges from 2 to 10 hours .
Result of Action
The molecular and cellular effects of (2E)-Dehydro Propafenone-d5 Hydrochloride’s action include a decrease in the excitability of cardiac muscle cells and a potential for bradycardia and bronchospasm due to its beta-adrenergic blocking activity . This results in the treatment of illnesses associated with rapid heartbeats such as atrial and ventricular arrhythmias .
Action Environment
The action, efficacy, and stability of (2E)-Dehydro Propafenone-d5 Hydrochloride can be influenced by various environmental factors. For instance, the metabolic rate of the compound can be affected by the liver function of the individual, which can vary due to factors such as age, health status, and the presence of other medications . Additionally, the compound’s efficacy can be influenced by the individual’s heart rate and the presence of other heart conditions .
Propiedades
IUPAC Name |
(E)-1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-13,18,22-23H,2,14-16H2,1H3;1H/b13-12+;/i15D2,16D2,18D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEAPJXCYWUQND-BXRITOINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2)O)NCCC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-Dehydro Propafenone-d5 Hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

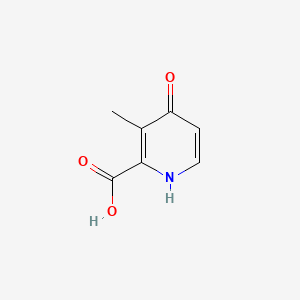
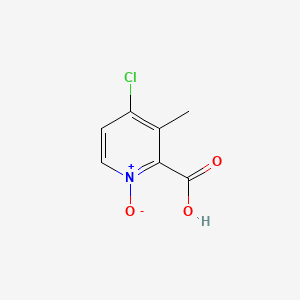
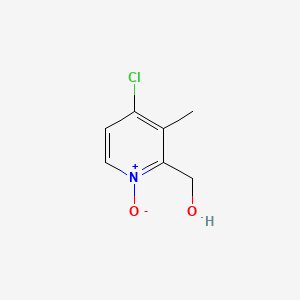

![1,8A-dihydroimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B590201.png)
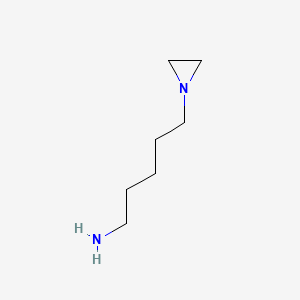


![1-Azido-3-[(9H-carbazol-4-yl)oxy]propan-2-ol](/img/structure/B590205.png)
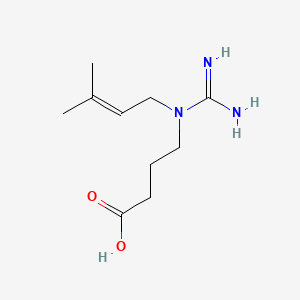
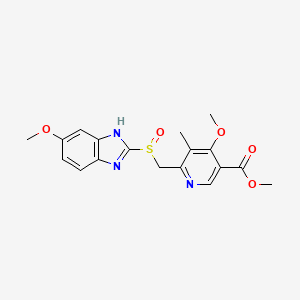

![5-(2-Bromophenyl)-1,2,3,4,7,7-hexachlorobicyclo[2.2.1]hept-2-ene](/img/structure/B590214.png)
![1,2,3,4,7,7-Hexachloro-5-(2,3,4,5-tetrachlorophenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B590215.png)